N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 3-bromopropylamine to form the desired propylamide derivative.
Industrial Production Methods
Industrial production of N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the amide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide
- N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]methanamide
Uniqueness
N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to its specific structural features, such as the pentyl group and the propylamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C18H27N3O/c1-3-5-8-14-21-16-11-7-6-10-15(16)20-17(21)12-9-13-19-18(22)4-2/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3,(H,19,22) |
InChI Key |
LCIFOUZGFWVIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)CC |
Origin of Product |
United States |
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